molecular formula C16H23FN2O2S B2866178 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1448046-80-7

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2866178
CAS No.: 1448046-80-7
M. Wt: 326.43
InChI Key: ADGQRKNJXXQKGI-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C16H23FN2O2S and its molecular weight is 326.43. The purity is usually 95%.
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Scientific Research Applications

Radical Scavenging Activity

  • Studies on phenol and its derivatives, including those related to fluoro-substituted compounds, have shown significant radical scavenging activities. These activities are critical for understanding the compound's potential in mitigating oxidative stress and related pathologies (Al‐Sehemi & Irfan, 2017).

Fluoroionophores Development

  • The development of fluoroionophores based on diamine-salicylaldehyde derivatives, which have been found to chelate specific metal ions like Zn+2, showcases the potential application of similar fluorinated compounds in sensing and recognition of metal ions in various environments (Hong et al., 2012).

Analytical Applications

  • Research on the high-performance liquid chromatographic determination of aliphatic thiols has highlighted the use of fluorogenic labeling reagents. Similar fluorophenoxy-substituted compounds may find applications in enhancing the selectivity and sensitivity of analytical methods for biological thiols (Gatti et al., 1990).

Pharmaceutical Research

  • The synthesis and reactions of novel compounds, including those with fluorophenoxy moieties, have been explored for their potential pharmaceutical applications. These include the development of new therapeutic agents with specific biological activities (Venugopal et al., 2020).

Material Science and Chemistry

  • The synthesis of structurally diverse libraries from compounds including dimethylamino and fluorophenoxy groups has been reported. Such studies contribute to the development of new materials and chemical entities with potential applications in various fields, including catalysis and material science (Roman, 2013).

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2S/c1-18(2)10-13-12-22-9-5-8-19(13)16(20)11-21-15-7-4-3-6-14(15)17/h3-4,6-7,13H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGQRKNJXXQKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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